3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
Description
The compound 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one (CAS: 882073-16-7) is a 1,3-thiazolidin-4-one derivative characterized by a benzyl group at position 3 and a complex arylidene moiety at position 3. Its molecular formula is C₂₃H₁₅ClN₂O₃S₃, with a molecular weight of 499.02 g/mol . Key physical properties include a predicted boiling point of 665.2±65.0°C, density of 1.54±0.1 g/cm³, and a pKa of -2.90±0.20 . The structure features a nitro group (-NO₂) at the 5-position of the phenyl ring and a 4-chlorophenylsulfanyl substituent, which contribute to its electronic and steric profile.
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S3/c24-17-6-9-19(10-7-17)31-20-11-8-18(26(28)29)12-16(20)13-21-22(27)25(23(30)32-21)14-15-4-2-1-3-5-15/h1-13H,14H2/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNYYCPQGFLQX-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one, also known by its CAS number 882073-16-7, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a benzyl group, and various substituents that may influence its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 499.01 g/mol. The presence of the chlorophenyl and nitrophenyl groups suggests potential interactions with biological targets, making it an interesting subject for study in medicinal chemistry.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines and its antimicrobial properties.
Anticancer Activity
Several studies have reported on the anticancer potential of thiazole derivatives. For example:
- A study highlighted that thiazole derivatives can significantly decrease cell viability in cancer cell lines such as Caco-2 (39.8% viability compared to untreated controls) .
- Another investigation noted that modifications on the thiazole ring can enhance anticancer activity against specific cell lines, emphasizing the importance of substituents in determining efficacy .
Antimicrobial Properties
Thiazole compounds are also recognized for their antimicrobial activities. The compound's structure may suggest similar properties:
- Thiazoles have shown effectiveness against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- The presence of halogenated substituents on phenyl rings has been associated with increased antibacterial activity against Gram-positive bacteria .
Table 1: Summary of Biological Activities
The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some thiazoles have been shown to inhibit specific protein kinases, which play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, leading to decreased viability and tumor growth.
- Antimicrobial Action : The compounds may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against a range of bacterial and fungal pathogens. For instance, compounds with similar thiazole structures have shown promising results in inhibiting the growth of resistant bacterial strains, making them potential candidates for new antibiotic development .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The molecular docking studies indicate that it could be optimized further for anti-inflammatory drug development . This suggests its potential role in treating conditions such as asthma and arthritis.
Anticancer Potential
The compound's structure allows for interaction with various biological targets, including those involved in cancer cell proliferation. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .
Material Sciences
Synthesis of Functional Materials
The unique chemical structure of 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one allows it to be used in the synthesis of advanced materials. Its ability to form coordination complexes can be utilized in developing sensors and catalysts due to its stability and reactivity under various conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfanyl Group
The sulfanyl group at the 2-position of the central phenyl ring is a critical site for structural modification. Key analogs include:
3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
- CAS : 329078-86-6
- Molecular Formula : C₂₄H₁₈N₂O₃S₃
- Molecular Weight : 478.61 g/mol
- Key Difference : Replacement of the 4-chlorophenyl group with a 4-methylphenyl group.
- The lower molecular weight (478.61 vs. 499.02) may influence solubility and pharmacokinetics.
3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Structure : Cyclohexylsulfanyl substituent.
- Key Difference : The chlorophenyl group is replaced with a cyclohexyl group .
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Arylidene Moiety Modifications
The arylidene group (5-arylidene-2-thioxo-thiazolidin-4-one) is central to bioactivity. Studies on analogs (e.g., 5-arylidene derivatives) reveal:
Physicochemical Properties
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of thiosemicarbazides with chloroacetic acid derivatives and subsequent cyclization. Key steps include:
- Reagent Selection : Use sodium acetate as a catalyst and DMF/acetic acid as solvents to enhance reaction efficiency .
- Purification : Employ recrystallization (e.g., DMF-ethanol mixtures) or column chromatography to isolate the pure product .
- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile-water gradient) .
Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement, SHELXS for phase determination) to resolve bond lengths and angles . ORTEP-III can visualize thermal ellipsoids and molecular packing .
- Spectroscopy : Combine NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and FT-IR to identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .
Q. How does the nitro group at the 5-position of the phenyl ring influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and HOMO-LUMO gaps, revealing electron-withdrawing effects of the nitro group .
- Experimental Validation : Compare UV-Vis spectra with analogs (e.g., methoxy-substituted derivatives) to assess π→π* transitions and charge-transfer interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) across studies to minimize variability .
- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects in high-throughput screening .
- Mechanistic Studies : Conduct target-specific assays (e.g., kinase inhibition) to isolate primary vs. off-target effects .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s antimicrobial properties?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to probe steric/electronic effects .
- Biological Testing : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular Docking : Map interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina to correlate binding affinity with activity .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., DMSO/water) for slow evaporation to obtain single crystals .
- Temperature Control : Use gradient cooling (0.5°C/hr) to reduce lattice defects .
- Data Collection : Optimize X-ray exposure time to prevent radiation damage to nitro-containing crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
